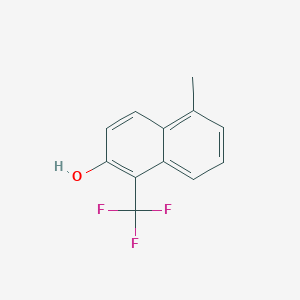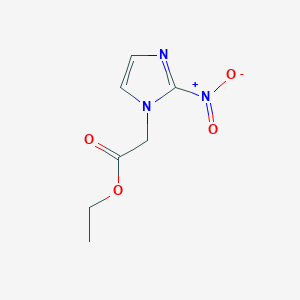
Ethyl 2-(2-nitroimidazol-1-yl)acetate
Overview
Description
Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate is a compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiparasitic properties . The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to its diverse chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-nitroimidazol-1-yl)acetate typically involves the nitration of imidazole derivatives followed by esterification. One common method involves the reaction of 2-nitroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-nitroimidazol-1-yl)acetate involves the interaction of the nitro group with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components . This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic radicals under low oxygen conditions .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to other nitroimidazoles . This ester group can also serve as a handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
ethyl 2-(2-nitroimidazol-1-yl)acetate |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-6(11)5-9-4-3-8-7(9)10(12)13/h3-4H,2,5H2,1H3 |
InChI Key |
WUXFNUFFOCOHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
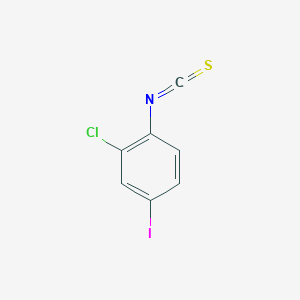
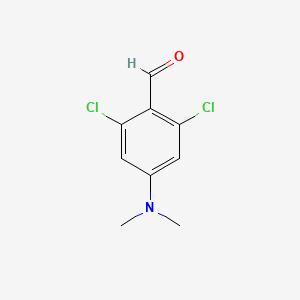
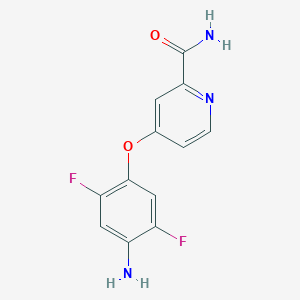
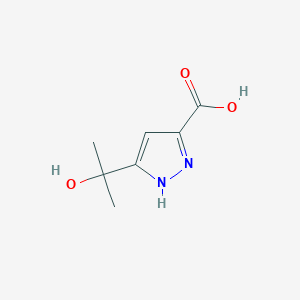
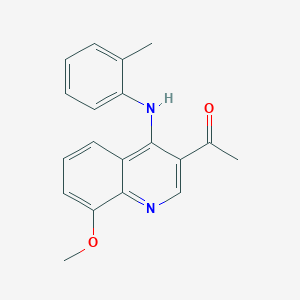
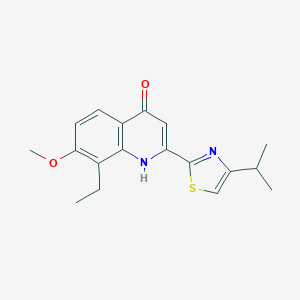
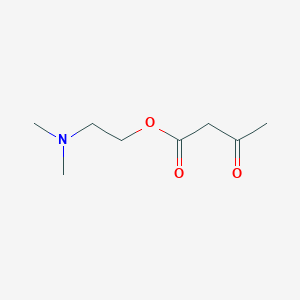

![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate](/img/structure/B8676836.png)
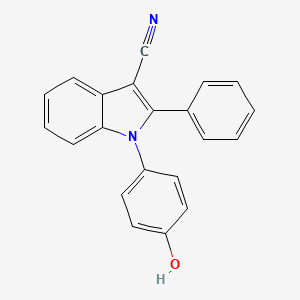
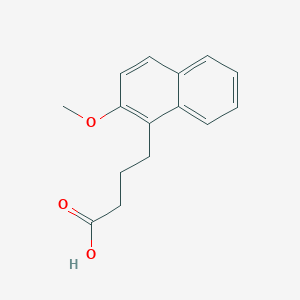
![[3-[(4-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B8676853.png)
![2-Bromo-8-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8676856.png)
